2,5-Difluorophenylacetyl chloride
Overview
Description
2,5-Difluorophenylacetyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of phenylacetyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Mode of Action
As a synthetic reagent, 2,5-Difluorophenylacetyl chloride is primarily used in chemical reactions rather than interacting with biological targets. Its mode of action is determined by the specific reaction conditions and the other reactants present .
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant
Preparation Methods
2,5-Difluorophenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of 2,5-difluorophenylacetic acid with thionyl chloride in chloroform at elevated temperatures. The reaction typically proceeds as follows:
- Reaction with Thionyl Chloride:
Reagents: 2,5-difluorophenylacetic acid, thionyl chloride, chloroform.
Conditions: Heating at 80°C overnight.
:Reaction: C8H6F2O2+SOCl2→C8H5ClF2O+SO2+HCl
Another method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane at room temperature. This method is often preferred for its milder reaction conditions.
Chemical Reactions Analysis
2,5-Difluorophenylacetyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution
Reagents: Amines, alcohols, thiols.
Conditions: Typically carried out in the presence of a base such as triethylamine.
Products: Corresponding amides, esters, and thioesters.
-
Hydrolysis
Reagents: Water or aqueous base.
Conditions: Room temperature or slightly elevated temperatures.
Products: 2,5-difluorophenylacetic acid.
-
Friedel-Crafts Acylation
Reagents: Aromatic compounds, aluminum chloride.
Conditions: Anhydrous conditions.
Products: Corresponding ketones.
Scientific Research Applications
2,5-Difluorophenylacetyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of functionalized materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
2,5-Difluorophenylacetyl chloride can be compared with other similar compounds, such as:
Phenylacetyl Chloride: Lacks fluorine atoms, making it less reactive in certain nucleophilic substitution reactions.
2,4-Difluorophenylacetyl Chloride: Similar structure but with fluorine atoms at different positions, which can affect its reactivity and selectivity in chemical reactions.
2,5-Dichlorophenylacetyl Chloride: Contains chlorine atoms instead of fluorine, leading to different electronic and steric effects.
The unique positioning of fluorine atoms in this compound provides distinct reactivity patterns and makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-(2,5-difluorophenyl)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)4-5-3-6(10)1-2-7(5)11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGHDMOEOHWRGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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